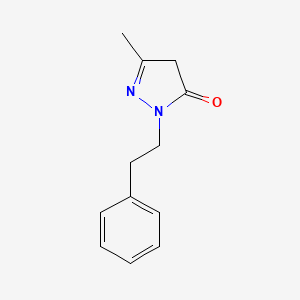

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one

Übersicht

Beschreibung

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Solvent-free methods and green chemistry approaches are also being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Acylation Reactions

Pyrazolinones undergo regioselective C-acylation under anhydrous conditions. For example, 3-methyl-1-phenyl-pyrazol-5-one reacts with aroyl chlorides (e.g., 4-trifluoromethylbenzoyl chloride) in anhydrous dioxane to yield 4-aroyl derivatives (Table 1) .

| Aroyl Chloride (R) | Reaction Time (h) | Yield (%) | Recrystallization Solvent |

|---|---|---|---|

| Me | 1.5 | 74–76 | MeOH-acetone |

| F | 2 | 75–78 | EtOH |

| CF₃ | 9 | 81–83 | MeOH |

This reaction is moisture-sensitive due to acyl chloride hydrolysis. Prolonged reaction times (e.g., overnight) are tolerated for sterically hindered substrates like CF₃ derivatives .

Radical Scavenging Activity

3-methyl-1-phenyl-2-pyrazolin-5-one derivatives exhibit potent antioxidant properties via hydroxyl radical scavenging. Substitution at the phenyl ring (e.g., pyridin-2-yl) enhances activity due to intramolecular base stabilization of the radical intermediate. The pKa of the parent compound is ~7.0, with the anionic form showing higher reactivity .

Key intermediates :

-

4,5-dione (3-methyl-1-phenyl-2-pyrazolin-4,5-dione)

-

OPB (2-oxo-3-(phenylhydrazono)-butanoic acid), formed via hydrolysis of 4,5-dione .

Cyclization and Condensation Reactions

Pyrazolinones serve as precursors for fused heterocycles:

-

Imidazo[1,2-b]pyrazoles : Formed via aza-Wittig reactions with hydroximoyl chlorides or oxaldiimidoyl dichlorides (e.g., Scheme 7 in ).

-

Pyrazolo[3,4-b]pyridines : Synthesized by condensing 5-aminopyrazoles with 1,3-bis-electrophilic synthons (e.g., Equation 2 in ).

Structural Modifications

-

C(4) Functionalization : The SMe group in pyrazolo[3,4-b]pyridines can be reductively removed or substituted with nucleophiles (e.g., C/N/O) .

-

Ester Hydrolysis : C(5) esters are hydrolyzable to carboxylic acids for further derivatization (e.g., amide formation) .

Crystallographic and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Mechanism of Action

MCI-186 is recognized for its potent free radical scavenging abilities. It acts by trapping reactive oxygen species (ROS), thereby preventing oxidative damage to cells. This characteristic makes it a valuable agent in various medical applications, particularly in conditions where oxidative stress is a significant factor.

Research Findings

Studies have demonstrated that MCI-186 can improve endothelial function by reducing ROS levels in smokers and patients with cardiovascular diseases. For instance, it has shown protective effects against myocardial injury following ischemia and reperfusion, indicating its potential in treating acute myocardial infarction .

Cardioprotective Effects

Clinical Applications

MCI-186 has been extensively studied for its cardioprotective effects. It has been shown to mitigate damage in models of acute autoimmune myocarditis and other heart conditions. The compound's ability to enhance prostacyclin production and inhibit lipoxygenase metabolism contributes to its effectiveness in protecting cardiac tissues from ischemic damage .

Case Studies

In a rat model of autoimmune myocarditis, MCI-186 exhibited significant reductions in inflammatory markers and improved cardiac function, highlighting its therapeutic promise for autoimmune-related cardiac conditions . Additionally, clinical studies have suggested that edaravone may be beneficial in chronic heart failure and atherosclerosis management due to its antioxidative properties .

Analytical Chemistry Applications

Detection of Reducing Carbohydrates

MCI-186 serves as a reagent for the detection of reducing carbohydrates using techniques such as ESI/MALDI-MS (Electrospray Ionization/Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry). This application is crucial for biochemical analyses where precise quantification of saccharides is required .

Precolumn Derivatization

The compound is also utilized for precolumn derivatization of monosaccharides prior to high-performance liquid chromatography (HPLC). This enhances the sensitivity of detecting mono- and oligosaccharides, making it an essential tool in carbohydrate chemistry .

Industrial Applications

Use as an Intermediate

In the pharmaceutical industry, MCI-186 is employed as an intermediate for synthesizing various analgesic and anti-inflammatory drugs, including aminopyrine and dipyrone. Its role as an active pharmaceutical ingredient (API) underscores its significance in drug formulation processes .

Dyes and Pigments Industry

The compound is also used in the dye and pigment industries due to its chemical properties that allow it to act as a colorant or intermediary in the synthesis of other dye compounds .

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating neurodegenerative diseases.

3-Methyl-1-phenyl-2-pyrazolin-5-one: Exhibits similar biological activities but differs in its chemical reactivity and synthesis routes.

Uniqueness

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one stands out due to its unique combination of a phenylethyl group and a pyrazolone ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Methyl-1-(2-phenylethyl)-2-pyrazolin-5-one, also known as Edaravone (MCI-186), is a compound of significant interest due to its diverse biological activities, particularly in the realms of antioxidant properties, neuroprotection, and potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

1. Overview of this compound

Edaravone is a pyrazolone derivative that has garnered attention for its ability to scavenge free radicals and mitigate oxidative stress. Its chemical structure allows it to interact with reactive oxygen species (ROS), making it a candidate for treating conditions associated with oxidative damage.

2. Antioxidant Activity

Research indicates that Edaravone exhibits potent antioxidant properties. It enhances the production of prostacyclin and inhibits lipoxygenase metabolism of arachidonic acid, which are crucial mechanisms in protecting cells from oxidative damage. The compound has been shown to trap hydroxyl radicals and inhibit lipid peroxidation induced by alloxan, thus providing cellular protection against ROS .

Table 1: Antioxidant Mechanisms of Edaravone

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Traps hydroxyl radicals and other reactive species |

| Lipid Peroxidation Inhibition | Prevents oxidative damage to lipids |

| Prostacyclin Production Enhancement | Increases levels of protective prostaglandins |

3. Neuroprotective Effects

Edaravone has been extensively studied for its neuroprotective effects, particularly in the context of acute brain infarction. Clinical studies suggest that it can improve neurological outcomes in patients suffering from ischemic strokes by reducing neuronal death and promoting recovery .

Case Study: Clinical Application in Stroke Patients

A clinical trial involving patients with acute ischemic stroke demonstrated that administration of Edaravone significantly improved functional outcomes compared to placebo groups. Patients receiving Edaravone showed reduced infarct volume and better recovery scores on the modified Rankin Scale.

4. Cardiovascular Protection

The compound's role in cardiovascular health is noteworthy. It has been found to protect against myocardial injury following ischemia-reperfusion events. Edaravone's ability to reduce oxidative stress contributes to improved endothelial function, which is critical in managing conditions like atherosclerosis and diabetes .

Table 2: Cardiovascular Studies Involving Edaravone

| Study Type | Findings |

|---|---|

| Myocardial Ischemia Studies | Reduced infarct size and improved recovery |

| Endothelial Function Improvement | Decreased ROS levels in smokers |

| Clinical Trials | Positive outcomes in cardiovascular disease patients |

5. Additional Biological Activities

Beyond its antioxidant and neuroprotective roles, Edaravone has shown promise in various other biological activities:

- Anti-inflammatory Effects : Studies indicate that Edaravone may reduce inflammatory markers in various models.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain pathogens .

6. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. Variations in substituents on the pyrazolone ring have been linked to enhanced biological activities, including increased potency against specific targets like dihydroorotate dehydrogenase (DHODH) .

Table 3: Structure-Activity Relationships of Pyrazolone Derivatives

| Compound Variant | Biological Activity |

|---|---|

| This compound | Strong antioxidant and neuroprotective effects |

| 5-Cyclopropyl derivatives | Enhanced DHODH inhibition |

7. Conclusion

This compound stands out as a multifaceted compound with significant biological activities primarily driven by its antioxidant properties. Its applications range from neuroprotection in stroke management to cardiovascular health improvement, highlighting its therapeutic potential across various medical fields. Ongoing research will likely continue to unveil additional benefits and optimize its use in clinical settings.

Eigenschaften

IUPAC Name |

5-methyl-2-(2-phenylethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-9-12(15)14(13-10)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXZGQCXEHEZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590159 | |

| Record name | 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-26-8 | |

| Record name | 5-Methyl-2-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.